Patchouli alcohol
Overview
Description
Patchouli alcohol, also known as patchoulol, is a sesquiterpene alcohol found in the essential oil of the patchouli plant (Pogostemon cablin Benth). This compound is known for its distinctive earthy and woody aroma, making it a valuable ingredient in the fragrance industry. This compound has been used in traditional Chinese medicine for its therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Patchouli alcohol can be synthesized through various methods. One common approach involves the fermentation of metabolic engineering Escherichia coli strains. This method utilizes recombinant bacteria capable of producing patchoulialcohol through high-efficiency fermentation . Another synthetic route involves the use of sesquiterpene synthases, which catalyze the formation of patchoulialcohol from farnesyl diphosphate .
Industrial Production Methods
Industrial production of patchoulialcohol typically involves the extraction of essential oil from the patchouli plant, followed by purification processes to isolate the compound. The essential oil is obtained through steam distillation of the plant material, and patchoulialcohol is then separated using techniques such as fractional distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Patchouli alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form patchoulene epoxide and other oxidized derivatives.
Reduction: Reduction reactions can convert patchoulialcohol to its corresponding hydrocarbons.
Substitution: Substitution reactions involving patchoulialcohol can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include patchoulene epoxide, patchoulene, and other sesquiterpene derivatives. These products have diverse applications in the fragrance and pharmaceutical industries .
Scientific Research Applications
Patchouli alcohol has a wide range of scientific research applications:
Mechanism of Action
Patchouli alcohol exerts its effects through various molecular targets and pathways. For example, it has been shown to inhibit the activity of neuraminidase, an enzyme involved in the release of influenza virus particles from infected cells . Additionally, patchoulialcohol can modulate the expression of pro-inflammatory cytokines and enhance the integrity of the intestinal epithelial barrier, contributing to its anti-inflammatory and protective effects .
Comparison with Similar Compounds
Patchouli alcohol is unique among sesquiterpene alcohols due to its distinctive aroma and diverse biological activities. Similar compounds include:
β-Patchoulene: Another sesquiterpene found in patchouli oil, known for its antimicrobial properties.
Patchoulene Epoxide: An oxidized derivative of patchoulialcohol with potential therapeutic applications.
Pogostone: A compound with antimicrobial and anti-inflammatory effects, also found in patchouli oil.
This compound stands out due to its broad range of applications and its significant presence in the fragrance industry.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3 |
InChI Key |
GGHMUJBZYLPWFD-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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